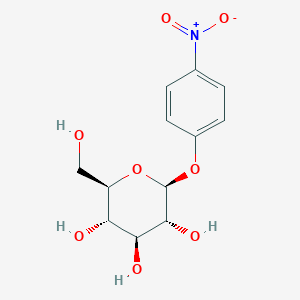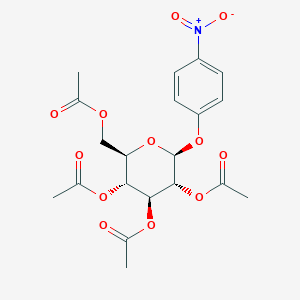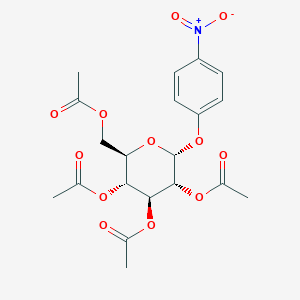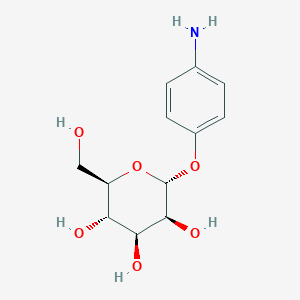
Calyxin H
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Calyxin H and related compounds often involves complex chemical reactions that aim to replicate or modify the natural compound's structure. For instance, a method utilizing tandem Prins cyclization and Friedel-Crafts reaction has been developed for the synthesis of calyxin natural products, including Calyxin H. This method allowed for the preparation of core structures and facilitated the structure revision of several calyxin natural products based on synthetic correlations and NMR data (Tian, Jaber, & Rychnovsky, 2006). Additionally, a catalytic asymmetric synthesis approach has been utilized for the synthesis of Calyxin L, showcasing the diversity of synthetic strategies that can potentially be applied to Calyxin H (Washio, Nambu, Anada, & Hashimoto, 2007).
Molecular Structure Analysis
The molecular structure of Calyxin H, including its absolute stereochemistry, has been elucidated through spectroscopic means, considering its biogenesis. Calyxin H is distinguished by having a diarylheptanoid unit and a chalcone moiety, which contribute to its unique structural features and potential biological activities (Prasain, Li, Tezuka, Tanaka, Basnet, Dong, Namba, & Kadota, 1998).
Applications De Recherche Scientifique
Potential in Treating Hypertension and Other Conditions : Extracts from the calyx of Hibiscus sabdariffa, which contain Calyxin H, have been noted for their anti-hypertensive, hypotensive, and negative chronotropic effects. These extracts can reduce blood pressure and heart rate in both hypertensive and normotensive rats (Mojiminiyi et al., 2007). Furthermore, these extracts have applications in treating liver dysfunctions and diabetes, and have potential in food and industrial applications (Salem et al., 2021).
Cancer Treatment Potential : Calyxin H has been identified as an inhibitor of LSD1, suggesting its potential as a herbal drug for cancer treatment. This is supported by research indicating the antiproliferative activities of Calyxin H against various cancer cell lines (Panda et al., 2017).
Hepatoprotective and Antiproliferative Activities : Calyxin H, found in Alpinia blepharocalyx seeds, exhibits hepatoprotective and antiproliferative activities (Kadota et al., 2003).
Traditional Uses in Europe : Historically, Calyxin H has been used in Europe for the relief of amenorrhea and dysmenorrhea (Frerichs et al., 1891).
Application in Agriculture : In agriculture, specifically in the postharvest treatment of citrus fruits, HF-Calibra® containing Calyxin H significantly reduced calyx alterations induced by degreening treatment, thus maintaining fruit quality (Sdiri et al., 2013).
Synthesis and Structural Studies : The synthesis of Calyxin H has been achieved through chemical reactions like tandem Prins cyclization and Friedel-Crafts reaction, indicating its feasibility for laboratory synthesis and study (Tian et al., 2006).
Mécanisme D'action
Target of Action
Calyxin H is a unique diarylheptanoid that has been found to interact with several targets. It has been shown to increase the expression of Heat Shock Factor 1 (HSF1) , suggesting a potential application as a Heat Shock Protein (HSP) inducer . Additionally, Calyxin H has been found to have a binding affinity for Lysine Specific Demethylase 1 (LSD1) , a protein involved in the regulation of gene expression.
Mode of Action
The mode of action of Calyxin H involves its interaction with its targets and the subsequent changes that result from this interaction. For instance, by increasing the expression of HSF1, Calyxin H can induce the production of HSPs . These proteins play a crucial role in protecting cells from stress. In the case of LSD1, Calyxin H’s binding can potentially affect the enzyme’s activity, thereby influencing gene expression .
Biochemical Pathways
Calyxin H’s effects on HSF1 suggest that it may impact the Heat Shock Response pathway , a critical cellular defense mechanism against various stress conditions. By inducing HSPs, Calyxin H can help maintain protein homeostasis and promote cell survival under stress . Its interaction with LSD1 also implies a role in the Histone Modification pathway , which is crucial for regulating gene expression.
Result of Action
The molecular and cellular effects of Calyxin H’s action are likely to be diverse, given its multiple targets. Its induction of HSPs can help protect cells from stress and potentially prevent protein misfolding and aggregation . By interacting with LSD1, Calyxin H may also influence gene expression, potentially affecting various cellular processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O7/c1-42-32-22-31(40)33(35(41)34(32)30(39)21-13-24-11-17-27(37)18-12-24)29(25-14-19-28(38)20-15-25)9-5-8-26(36)16-10-23-6-3-2-4-7-23/h2-7,9,11-15,17-22,26,29,36-38,40-41H,8,10,16H2,1H3/b9-5+,21-13+/t26-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHJUBYCOAJPQW-ZMWVNLCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calyxin H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)






![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)